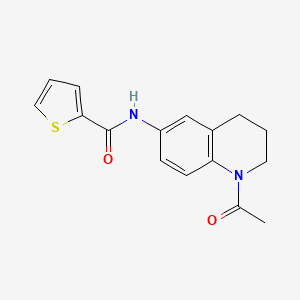
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)thiophene-2-carboxamide, also known as ADQTC, is a synthetic compound that has shown potential in scientific research applications. ADQTC belongs to the class of quinoline derivatives and is structurally similar to quinolone antibiotics.
Scientific Research Applications
Corrosion Inhibition
Quinoline derivatives, including compounds structurally related to N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)thiophene-2-carboxamide, are widely recognized for their anticorrosive properties. These compounds effectively prevent metallic corrosion due to their ability to form stable chelating complexes with metallic surfaces through coordination bonding. Their effectiveness is attributed to the presence of polar substituents, which enhance adsorption and interaction with surface metallic atoms (Verma, Quraishi, & Ebenso, 2020).
Synthesis of Heterocyclic Compounds
Enaminoketones, related to the chemical structure of interest, serve as versatile intermediates for synthesizing various heterocycles, such as pyridine, pyrimidine, and pyrrole derivatives. Their dual nature, combining the nucleophilicity of enamines with the electrophilicity of enones, makes them invaluable scaffolds in organic synthesis. These compounds facilitate the synthesis of biologically active molecules and natural products through enantioselective processes (Negri, Kascheres, & Kascheres, 2004).
Biological Activities
Research into the biological activities of quinoline and its derivatives, including those structurally similar to this compound, has uncovered a broad spectrum of potential therapeutic applications. These compounds exhibit a variety of biological activities, such as antimicrobial, anti-inflammatory, and antitumor effects. Their mechanism of action often involves modulation of neuro- and immunomodulatory pathways, making them candidates for treating disorders like autoimmunity, neurodegeneration, and cancer. Specifically, quinoline-3-carboxamide derivatives have shown promise in clinical trials, highlighting the therapeutic potential of these compounds across a range of diseases (Boros & Vécsei, 2020).
properties
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-11(19)18-8-2-4-12-10-13(6-7-14(12)18)17-16(20)15-5-3-9-21-15/h3,5-7,9-10H,2,4,8H2,1H3,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQAAQMUVKJDFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


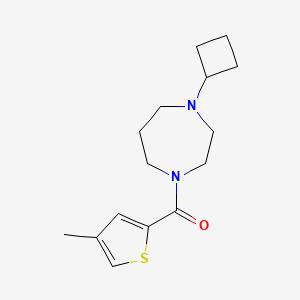
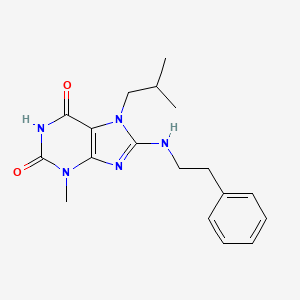


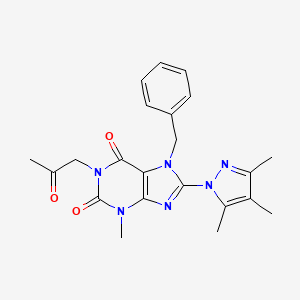

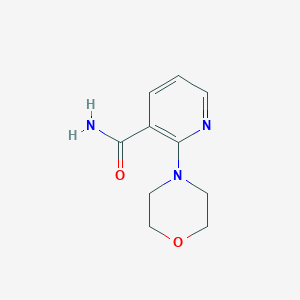
![1-[(2,5-Dimethylthien-3-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2363794.png)
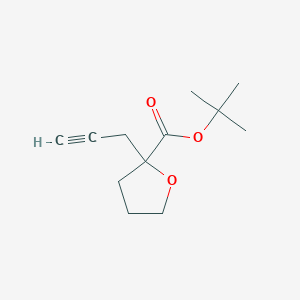

![(E)-N-[(2-Cyclopropyloxolan-2-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2363798.png)
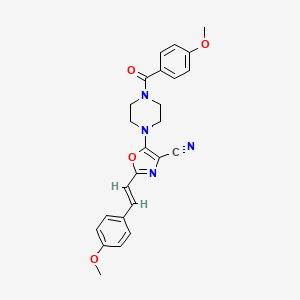
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-bromofuran-2-carboxamide](/img/structure/B2363802.png)